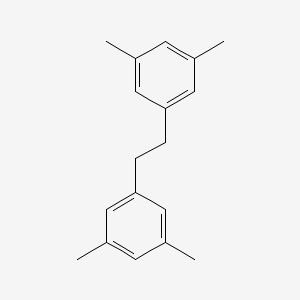
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is an organic compound with the molecular formula C18H17NS. It is a member of the pyrrole family, characterized by the presence of a pyrrole ring substituted with dimethyl groups and a phenyl sulfide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide typically involves the reaction of 2,5-dimethylpyrrole with a phenyl sulfide derivative. One common method includes the use of coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine under cold conditions . The reaction is carried out in a solvent like N,N-dimethylformamide to facilitate the coupling process.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (AlCl3) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition disrupts essential biological pathways, leading to antibacterial and antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1-pyrrolyl)phenyl m-tolyl sulfide: Similar structure with a methyl group on the phenyl ring.
2-(2,5-Dimethyl-1-pyrrolyl)phenyl o-tolyl sulfide: Similar structure with a different substitution pattern.
1-Phenyl-2,5-di(2-thienyl)-1H-pyrrole: Contains a pyrrole ring with thiophene substituents.
Uniqueness
4-(2,5-Dimethyl-1-pyrrolyl)phenyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit key enzymes makes it a valuable compound for research in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
74380-20-4 |
|---|---|
Formule moléculaire |
C18H17NS |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2,5-dimethyl-1-(4-phenylsulfanylphenyl)pyrrole |
InChI |
InChI=1S/C18H17NS/c1-14-8-9-15(2)19(14)16-10-12-18(13-11-16)20-17-6-4-3-5-7-17/h3-13H,1-2H3 |
Clé InChI |
AFROKHZQFBSHRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC=C(C=C2)SC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


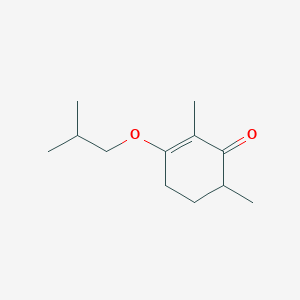
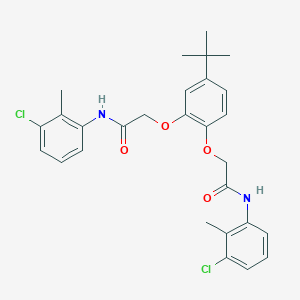
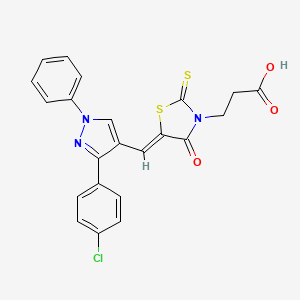

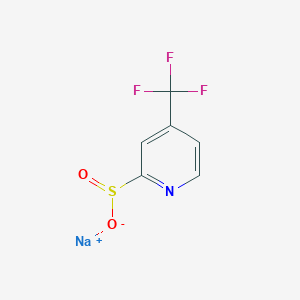
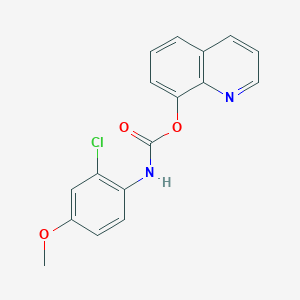

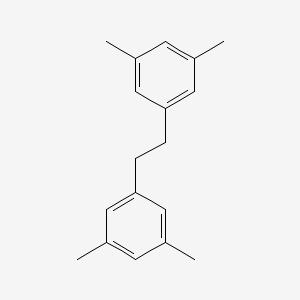
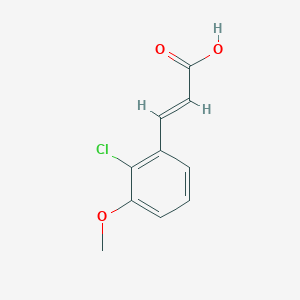


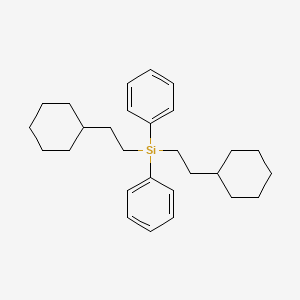
![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
